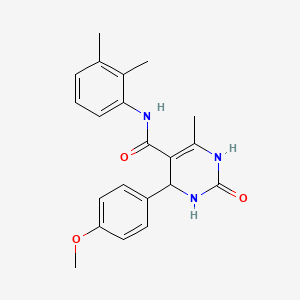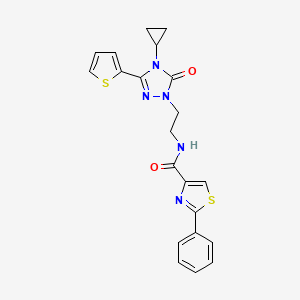![molecular formula C9H6F2N2O2 B2945326 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 2248295-93-2](/img/structure/B2945326.png)
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid, also known as DFP-10825, is a novel small molecule that has gained significant attention in scientific research due to its potential applications in various fields. DFP-10825 is a pyrazolo[1,5-a]pyridine derivative that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has shown potential applications in various fields of scientific research. In preclinical studies, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to exhibit potent anti-inflammatory activity and has been proposed as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has also been shown to have antitumor activity and has been proposed as a potential anticancer agent. Additionally, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to have neuroprotective effects and has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is not fully understood. However, it has been proposed that 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in the inflammatory response. Additionally, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to have several biochemical and physiological effects. In preclinical studies, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has shown promising results in preclinical studies, which suggests that it may have potential therapeutic applications. However, one of the limitations of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is the lack of human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid. One of the main areas of future research is the investigation of the safety and efficacy of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid and its potential therapeutic applications in various diseases. Finally, the development of more potent and selective analogs of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid involves the reaction of 3-(difluoromethyl)pyrazole-4-carboxylic acid with 2-bromo-5-chloropyridine in the presence of a palladium catalyst. The resulting compound is then hydrolyzed to obtain 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid. The synthesis method of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is relatively simple and can be easily scaled up for large-scale production.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)5-4-12-13-6(5)2-1-3-7(13)9(14)15/h1-4,8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYXHJGOJKYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid](/img/structure/B2945248.png)
![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2945257.png)


![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2945261.png)


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2945264.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2945266.png)